3-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid
Description
3-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound with a complex structure, characterized by the presence of an ethoxy group, a methyl group, and a sulfonyl group attached to a benzoic acid core
Properties
Molecular Formula |
C16H17NO5S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-[(4-ethoxy-3-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-15-8-7-14(9-11(15)2)23(20,21)17-13-6-4-5-12(10-13)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19) |
InChI Key |
LRPQMZHFPFWRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the sulfonylation of 4-ethoxy-3-methylaniline with benzenesulfonyl chloride, followed by the coupling of the resulting sulfonamide with 3-bromobenzoic acid under basic conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of 4-ethoxy-3-methylbenzoic acid.
Reduction: Formation of 3-{[(4-ethoxy-3-methylphenyl)sulfanyl]amino}benzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
3-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound may also affect signaling pathways by binding to specific receptors, altering cellular responses.
Comparison with Similar Compounds
- 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
- 3-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid
- 3-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid
Comparison: Compared to its analogs, 3-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance solubility in organic solvents, while the methyl group can affect the compound’s steric and electronic properties, making it a valuable compound for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
